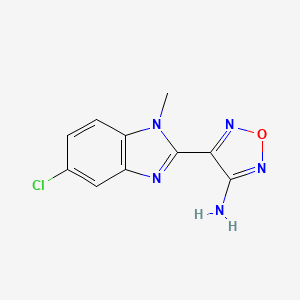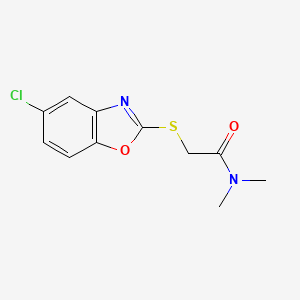
3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide, also known as HOP-2CA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HOP-2CA is a pyridine derivative that has been synthesized using a simple and efficient method.
Aplicaciones Científicas De Investigación
3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide has shown promising results in various scientific research applications. It has been found to exhibit potent antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could be beneficial for the treatment of various inflammatory diseases.
Mecanismo De Acción
The exact mechanism of action of 3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. This compound has also been found to inhibit the activity of certain enzymes involved in the biosynthesis of DNA and RNA, which could contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which could contribute to its antitumor activity. This compound has also been found to modulate the expression of certain genes involved in cell cycle regulation and apoptosis. Additionally, this compound has been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide is its simple and efficient synthesis method, which makes it easy to obtain in large quantities. Additionally, this compound has shown promising results in various scientific research applications, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which could pose challenges in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide. One potential direction is to further investigate its antitumor activity and mechanism of action, with the goal of developing it into a therapeutic agent for the treatment of cancer. Another potential direction is to explore its antimicrobial activity and potential applications in the development of new antimicrobial agents. Additionally, further research could be conducted to explore its anti-inflammatory and antioxidant properties and potential applications in the treatment of various inflammatory diseases.
Métodos De Síntesis
3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide has been synthesized using a one-pot reaction method that involves the condensation of 2-pyridinecarboxaldehyde and 3-aminopiperidin-2-one in the presence of acetic anhydride and sodium acetate. The reaction proceeds smoothly and yields this compound in high purity and yield. This method is simple, efficient, and can be easily scaled up for large-scale synthesis.
Propiedades
IUPAC Name |
3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-8-4-2-5-12-9(8)11(17)14-7-3-1-6-13-10(7)16/h2,4-5,7,15H,1,3,6H2,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPCHEQMLMYAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)NC(=O)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

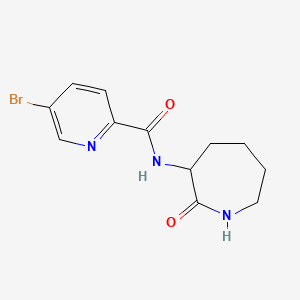


![4-{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine](/img/structure/B7560168.png)
![2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560171.png)
![Methyl 2-{[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbonyl]amino}benzoate](/img/structure/B7560186.png)

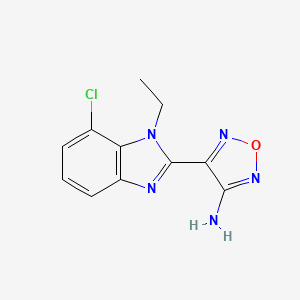
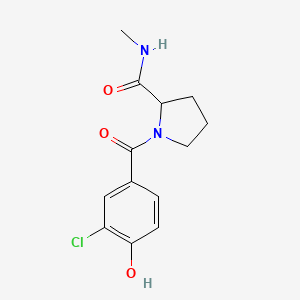
![N-[4-(2-morpholin-4-ylethoxy)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B7560227.png)
![1-[2-Fluoro-4-(1-hydroxyethyl)phenyl]piperidine-2-carboxamide](/img/structure/B7560233.png)
![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560244.png)
